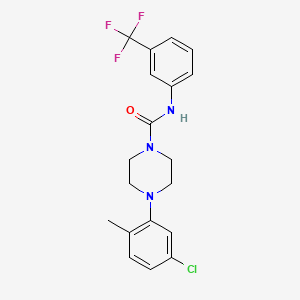
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide, also known as CMFPF, is a novel compound that has been studied extensively in recent years. This compound has been found to have a wide range of applications in the scientific research field, including its use as a fluorescent label and a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Enantioselective Catalysis
4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide and its derivatives have been explored for their potential as enantioselective catalysts. Specifically, l-Piperazine-2-carboxylic acid derived N-formamides have shown high enantioselectivity in Lewis basic catalysis for the hydrosilylation of N-aryl imines. These catalysts demonstrate high yields and enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).
Metabolic Studies in Antineoplastic Agents
In the context of antineoplastic agents, compounds related to 4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide, such as flumatinib, have been studied for their metabolic profiles in chronic myelogenous leukemia patients. Flumatinib's metabolism involves processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, offering insights into the drug's behavior in human systems (Gong et al., 2010).
Analytical Separation Techniques
The compound and its analogs have also been used in developing analytical separation techniques. For instance, nonaqueous capillary electrophoresis has been applied for the separation of imatinib mesylate and related substances, including derivatives of 4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide. This method offers promise for quality control in pharmaceuticals (Ye et al., 2012).
HIV Treatment Research
In HIV treatment research, derivatives of this compound have been examined for their role as allosteric antagonists of the CCR5 receptor, an essential target in HIV therapy. These studies have highlighted the potential of such compounds in developing new treatments for HIV (Watson et al., 2005).
NF-kappaB and AP-1 Inhibition
Research has also been conducted on derivatives of 4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide for their ability to inhibit NF-kappaB and AP-1 gene expression. These findings are crucial for understanding the compound's role in modulating key pathways involved in inflammation and cancer (Palanki et al., 2000).
Propiedades
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c1-13-5-6-15(20)12-17(13)25-7-9-26(10-8-25)18(27)24-16-4-2-3-14(11-16)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECWXRWZIYHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

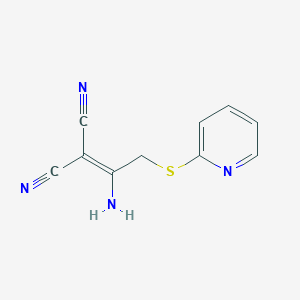
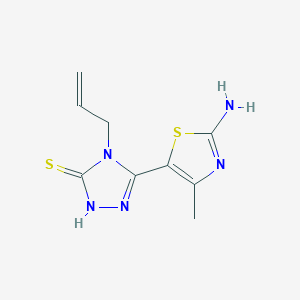
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2773563.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide](/img/structure/B2773564.png)
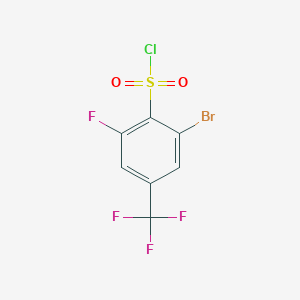
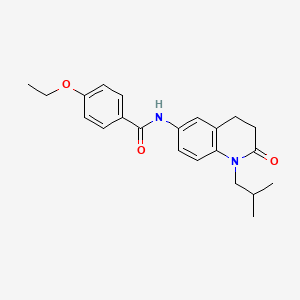
![3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid](/img/structure/B2773571.png)
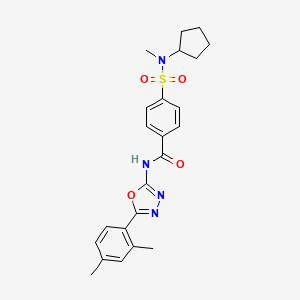
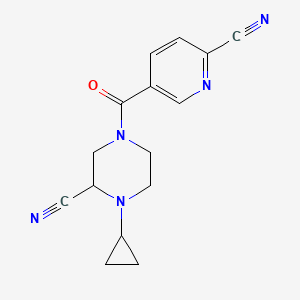
![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)

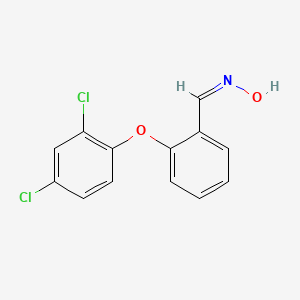
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)